molecular formula C7H14Cl2N4 B13520372 2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride

2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride

Cat. No.: B13520372
M. Wt: 225.12 g/mol
InChI Key: DNCHZULLLLEPSZ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminoethyl group and a methyl group attached to the pyrimidine ring, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride typically involves the reaction of 2-chloro-6-methylpyrimidine with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oximes, while reduction can produce secondary amines.

Scientific Research Applications

2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both an aminoethyl group and a methyl group provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

2-(2-aminoethyl)-6-methylpyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-5-4-6(9)11-7(10-5)2-3-8;;/h4H,2-3,8H2,1H3,(H2,9,10,11);2*1H

InChI Key

DNCHZULLLLEPSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCN)N.Cl.Cl

Origin of Product

United States

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